molecular formula C23H28N2O4 B11213379 4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11213379
M. Wt: 396.5 g/mol
InChI Key: BHTJZQCDBZLFOU-UHFFFAOYSA-N
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Description

4-(4-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that combines a quinoline core with a morpholine and hydroxyphenyl substituent

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C23H28N2O4/c1-14-19(22(28)25-8-10-29-11-9-25)20(15-4-6-16(26)7-5-15)21-17(24-14)12-23(2,3)13-18(21)27/h4-7,20,24,26H,8-13H2,1-3H3

InChI Key

BHTJZQCDBZLFOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)O)C(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxybenzaldehyde with 2,7,7-trimethyl-4-piperidone in the presence of a base, followed by cyclization and subsequent introduction of the morpholine-4-carbonyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The morpholine group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

4-(4-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and morpholine-containing molecules. Examples are:

  • 4-HYDROXYQUINOLINE
  • 2,7,7-TRIMETHYL-4-PIPERIDONE
  • MORPHOLINE-4-CARBONYL derivatives

Uniqueness

What sets 4-(4-HYDROXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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